4-{1-[4-(3,5-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one
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Overview
Description
The compound 4-{1-[4-(3,5-DIMETHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(PROP-2-EN-1-YL)PYRROLIDIN-2-ONE is a complex organic molecule that features a benzodiazole core, a pyrrolidinone ring, and a phenoxybutyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[4-(3,5-DIMETHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(PROP-2-EN-1-YL)PYRROLIDIN-2-ONE typically involves multiple steps:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Attachment of the Phenoxybutyl Side Chain: This step involves the alkylation of the benzodiazole core with a 4-(3,5-dimethylphenoxy)butyl halide in the presence of a base such as potassium carbonate.
Formation of the Pyrrolidinone Ring: The final step involves the reaction of the intermediate with an appropriate acrylamide derivative under basic conditions to form the pyrrolidinone ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-{1-[4-(3,5-DIMETHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(PROP-2-EN-1-YL)PYRROLIDIN-2-ONE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxybutyl side chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or nucleophiles in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-{1-[4-(3,5-DIMETHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(PROP-2-EN-1-YL)PYRROLIDIN-2-ONE: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{1-[4-(3,5-DIMETHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(PROP-2-EN-1-YL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
4-{1-[4-(3,5-DIMETHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(PROP-2-EN-1-YL)PYRROLIDIN-2-ONE: can be compared with other benzodiazole derivatives and pyrrolidinone-containing compounds.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: is another compound with a similar structure but different functional groups.
Uniqueness
The uniqueness of 4-{1-[4-(3,5-DIMETHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(PROP-2-EN-1-YL)PYRROLIDIN-2-ONE lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C26H31N3O2 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
4-[1-[4-(3,5-dimethylphenoxy)butyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one |
InChI |
InChI=1S/C26H31N3O2/c1-4-11-28-18-21(17-25(28)30)26-27-23-9-5-6-10-24(23)29(26)12-7-8-13-31-22-15-19(2)14-20(3)16-22/h4-6,9-10,14-16,21H,1,7-8,11-13,17-18H2,2-3H3 |
InChI Key |
UQHBCWNCIRAQBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C)C |
Origin of Product |
United States |
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